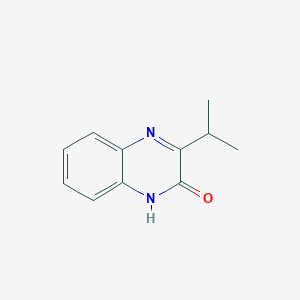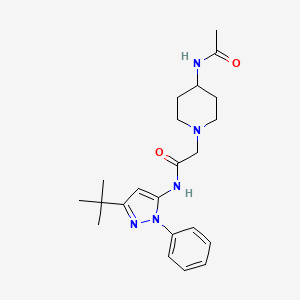![molecular formula C17H17N3O2 B7542414 N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 has been identified as a potent inhibitor of Src family kinases, which play a crucial role in cellular signaling pathways.
Wirkmechanismus
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide acts as a competitive inhibitor of Src kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of the phosphorylation of downstream signaling molecules, which leads to the inhibition of cellular processes that are regulated by Src kinases.
Biochemical and Physiological Effects:
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of Src kinases by N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide results in the inhibition of cell growth, differentiation, adhesion, and migration. N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of Src kinases, which makes it a valuable tool for studying the role of these kinases in cellular signaling pathways. N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide in lab experiments. N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of Src kinases. Another area of research is the identification of new targets for N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide, as it is likely that N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has additional targets beyond Src kinases. Additionally, N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has potential applications in the treatment of cancer and other diseases, and further research is needed to explore these possibilities. Overall, N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a valuable tool for studying cellular signaling pathways, and its continued use in research is likely to yield important insights into the mechanisms that regulate cellular processes.
Synthesemethoden
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromopyridine with 2-aminobenzophenone. The resulting intermediate is then subjected to a series of reactions that involve the use of pyrrolidine-1-carboxylic acid and other reagents. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been widely used in scientific research to study the role of Src family kinases in cellular signaling pathways. Src kinases are involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and migration. N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has been shown to inhibit the activity of Src kinases, which results in the inhibition of these cellular processes. N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide has also been used to study the role of Src kinases in cancer, as these kinases are often overexpressed in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-5-9-18-12-13)19-15-8-2-1-7-14(15)17(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWCSCBKWCOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)